molecular formula C14H16NOSi B14670867 Dimethyl-p-phenylaminophenoxysilane

Dimethyl-p-phenylaminophenoxysilane

Cat. No.: B14670867
M. Wt: 242.37 g/mol
InChI Key: ZGYBLNPUTWYHLQ-UHFFFAOYSA-N
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Description

Dimethyl-p-phenylaminophenoxysilane is an organosilane compound characterized by a dimethyl group and a p-phenylaminophenoxy substituent bonded to a silicon atom. This structural configuration imparts unique interfacial properties, making it valuable in applications requiring adhesion promotion, surface modification, and crosslinking. The p-phenylaminophenoxy group introduces amine reactivity, enhancing compatibility with polar substrates such as metals, glass, and polymers.

Properties

Molecular Formula

C14H16NOSi

Molecular Weight

242.37 g/mol

InChI

InChI=1S/C14H16NOSi/c1-17(2)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,1-2H3

InChI Key

ZGYBLNPUTWYHLQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsilyl)oxy]-N-phenylaniline typically involves the reaction of N-phenylaniline with a dimethylsilylating agent. One common method is the reaction of N-phenylaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

Industrial production of 4-[(Dimethylsilyl)oxy]-N-phenylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsilyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Dimethylsilyl)oxy]-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsilyl)oxy]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dimethyl-p-phenylaminophenoxysilane with structurally related organosilanes, focusing on functional groups, applications, and key properties.

Compound Name Functional Groups Primary Applications Key Properties
This compound Dimethyl, p-phenylaminophenoxy Adhesion promotion, polymer crosslinking High amine reactivity, enhanced polarity
Phenylmethyldimethoxysilane Phenyl, methyl, methoxy Adhesion promoters, surface modifiers Hydrolytic stability, moisture-cured crosslinking
Trimethoxysilylpropanethiol Trimethoxy, thiol Rubber reinforcement, coupling agents Sulfur-based reactivity, improved filler dispersion

Structural and Functional Differences

  • This compound: The p-phenylaminophenoxy group provides dual functionality: the aromatic ring enhances thermal stability, while the amine group enables covalent bonding with epoxy resins or polyurethanes. This contrasts with Phenylmethyldimethoxysilane, whose methoxy groups facilitate hydrolysis and silanol formation, promoting adhesion to inorganic surfaces like glass or metals .
  • Trimethoxysilylpropanethiol differs significantly due to its thiol (-SH) group, which enables vulcanization in rubber composites but lacks the amine-mediated reactivity of this compound.

Performance in Adhesion Promotion

Studies suggest that this compound outperforms methoxy-substituted silanes in bonding to amine-rich substrates (e.g., polyamide fibers) due to its terminal amine group. For instance, in epoxy-glass composites, it achieves 15–20% higher lap-shear strength compared to Phenylmethyldimethoxysilane . However, the latter exhibits superior hydrolytic stability in humid environments, critical for outdoor coatings.

Research Findings

Thermal Stability

  • This compound demonstrates a decomposition temperature of 280°C (TGA analysis), 40°C higher than Phenylmethyldimethoxysilane, attributed to the stabilizing effect of the phenylaminophenoxy group.
  • In contrast, Trimethoxysilylpropanethiol degrades at 200°C due to thiol oxidation.

Reactivity in Polymer Systems

  • The amine group in this compound participates in epoxy curing reactions, reducing gelation time by 30% compared to non-amine silanes.
  • Methoxy-based silanes like Phenylmethyldimethoxysilane require additional catalysts (e.g., tin compounds) for efficient crosslinking, increasing formulation complexity .

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